molecular formula C19H22N4O4 B2709161 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034318-91-5

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Katalognummer: B2709161
CAS-Nummer: 2034318-91-5
Molekulargewicht: 370.409
InChI-Schlüssel: ICIZTFSBLSAEMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine . It has been studied for its potential as a PARP1 inhibitor, which is a widely explored anticancer drug target .


Molecular Structure Analysis

The structure of the compound was elucidated by 2D-NMR spectra, mass spectrum and single crystal X-ray crystallography . The compound was crystallized in the monoclinic space group P21/c .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 152.15 . It has a high GI absorption and is BBB permeant . The compound is very soluble with a solubility of 1.54 mg/ml .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Applications

Compounds structurally related to the query compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. For example, derivatives such as pyrazoles and benzimidazoles have shown significant activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, alongside notable antioxidant properties (Bassyouni et al., 2012). Similarly, compounds incorporating pyrazole moieties have been synthesized, displaying moderate antibacterial and antioxidant activities, further elucidated through molecular docking and DFT studies (Golea Lynda, 2021).

B-Raf Kinase Inhibition for Cancer Therapy

Research on derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure has identified compounds with potent B-Raf inhibitory and anti-proliferation activities. This includes a focus on developing novel inhibitors of B-Raf kinase, a critical target in melanoma cancer therapy (Yang et al., 2012). The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety has been shown to enhance the interaction with the receptor, suggesting a promising approach for the design of future B-Raf inhibitors.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including those with pyrrolidines and pyrazoles, leverages structures similar to the query compound for developing new chemical entities with varied biological activities. These syntheses explore the generation of enantiomerically pure pyrrolidines and investigate their potential applications in various domains, including organic synthesis and pharmaceuticals (Udry et al., 2014).

Wirkmechanismus

The compound has been studied for its potential as a PARP1 inhibitor . PARP1 plays an important role in single-strand DNA break repair processes .

Eigenschaften

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22(2)16-10-20-11-17(21-16)27-13-6-7-23(12-13)19(24)14-4-3-5-15-18(14)26-9-8-25-15/h3-5,10-11,13H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIZTFSBLSAEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.